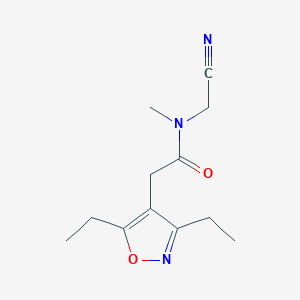

![molecular formula C20H10F6N2O2S2 B2482251 3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-16-2](/img/structure/B2482251.png)

3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that incorporate thieno[2,3-b]pyridine as a core structure. Thieno[2,3-b]pyridines have been extensively studied due to their interesting chemical and physical properties, which make them valuable in various scientific fields, including materials science and medicinal chemistry. The specific compound mentioned is noteworthy for its incorporation of trifluoromethyl groups, which can significantly affect its reactivity and stability.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives often involves multistep reactions, starting from simple thiophene or pyridine precursors. Abdel-rahman et al. (2003) describe reactions leading to the synthesis of related compounds through interactions involving chloroacetonitrile or chloroacetamide to furnish 2-carboxamide analogs, demonstrating a method that could potentially be adapted for the synthesis of the compound of interest (Abdel-rahman et al., 2003).

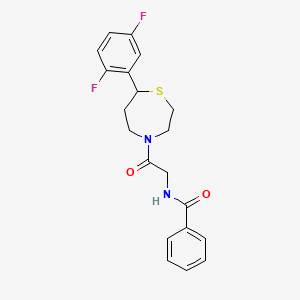

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been analyzed through various techniques, including X-ray crystallography. Studies by Dyachenko et al. (2019) on similar compounds reveal insights into the arrangement of atoms and the electronic structure, which directly impacts the compound's reactivity and interaction with other molecules (Dyachenko et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine derivatives participate in various chemical reactions, including cyclizations, substitutions, and condensations. Gad-Elkareem et al. (2011) discuss the synthesis of thio-substituted ethyl nicotinate derivatives from related compounds, showcasing the versatility of these structures in chemical synthesis (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Zhao et al. (2012) provide data on a related compound, emphasizing the importance of intermolecular interactions in determining these properties (Zhao et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the molecular structure and substituent groups. Vadla et al. (2023) explored the synthesis and anticancer activity of novel thieno[2,3-b]pyridine derivatives, highlighting the impact of trifluoromethyl groups on these properties (Vadla et al., 2023).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Their Applications

Heterocyclic compounds, especially those containing thiophene and pyridine rings, are of significant interest in scientific research due to their diverse biological and chemical properties. These compounds are explored for their potential applications in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules.

Biological Activities of Thiophene Derivatives : Thiophene derivatives have been extensively studied for their biological activities. Research indicates that modifications to the thiophene moiety can lead to compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship of thiophene derivatives highlights the impact of substituents on their biological efficacy, suggesting their versatility in drug design and development (Drehsen & Engel, 1983).

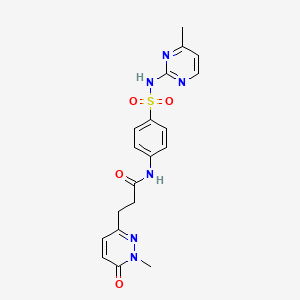

Synthesis and Application of Pyrimidine Derivatives : Pyrimidine and its derivatives are another focus of scientific research, showing promise in creating novel central nervous system (CNS) acting drugs. The presence of nitrogen, sulfur, and oxygen heteroatoms in heterocyclic compounds forms the basis for synthesizing compounds with potential CNS activity, underscoring the importance of functional chemical groups in drug discovery (Saganuwan, 2017).

Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives : The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great interest for developing novel optoelectronic materials. These compounds are investigated for their potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers for dye-sensitized solar cells, demonstrating the versatility of heterocyclic compounds in materials science (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2O2S2/c21-19(22,23)10-8-14-16(27-9-10)15(13-2-1-7-31-13)17(32-14)18(29)28-11-3-5-12(6-4-11)30-20(24,25)26/h1-9H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQDDHQUWHJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)